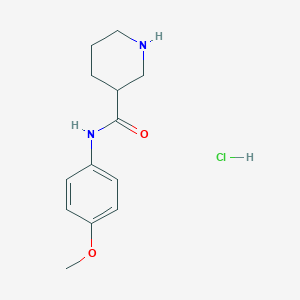

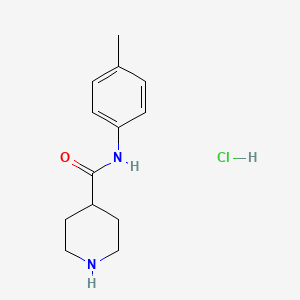

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Overview

Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and prevalence in biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride” are not available, similar compounds have been synthesized using various methods. For instance, maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds .Scientific Research Applications

Inhibition of Monoamine Oxidases

This compound has been studied for its potential to inhibit monoamine oxidases (MAOs), which are enzymes that break down neurotransmitters such as dopamine, norepinephrine, and serotonin . Inhibition of MAOs can be beneficial in treating psychiatric and neurological disorders, including depression and Parkinson’s disease.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Research has indicated that this compound may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes break down the neurotransmitter acetylcholine. Inhibiting them can potentially be used to treat Alzheimer’s disease and other forms of dementia.

β-Secretase Inhibition

The compound has shown inhibitory activity against β-secretase (BACE-1) . BACE-1 is involved in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s patients. Inhibiting BACE-1 is a therapeutic strategy to reduce beta-amyloid plaque formation.

Synthesis of Azo Compounds

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride has been used in the synthesis of azo compounds, which are a class of organic compounds with significant industrial applications, including dyes, pigments, and indicators .

Pharmaceutical Intermediates

Due to its structural properties, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its piperidine core is a common motif in medicinal chemistry, contributing to the compound’s versatility in drug development .

Piperidine Derivatives Synthesis

The compound is utilized in the synthesis of piperidine derivatives, which are important in the pharmaceutical industry. These derivatives are present in many classes of pharmaceuticals and alkaloids, highlighting the compound’s role in drug design and synthesis .

Mechanism of Action

Target of Action

Similar compounds such as n-methyltyramine (nmt) are known to interact with trace amine-associated receptors (taars) in the human body . These receptors play a crucial role in modulating neurotransmission in the brain, affecting mood, cognition, and perception .

Mode of Action

It’s worth noting that similar compounds like n-methyltyramine (nmt) and substituted cathinones have been shown to stimulate the central nervous system, resulting in psychoactive effects . This suggests that N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride might interact with its targets in a similar manner, leading to changes in neurotransmission.

Biochemical Pathways

Similar compounds like n-methyltyramine (nmt) are known to be involved in the biosynthesis of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects on neurotransmission.

Pharmacokinetics

Similar compounds like substituted cathinones are known to be soluble in water and other polar solvents, which can facilitate their dissolution for various applications .

Result of Action

Similar compounds like substituted cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects . This suggests that the compound might have similar effects on a molecular and cellular level.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

N-(4-methylphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJDUFQOUPASGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride | |

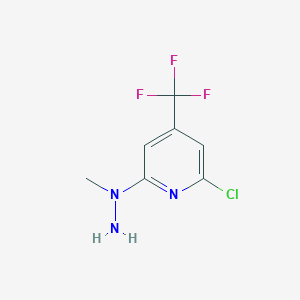

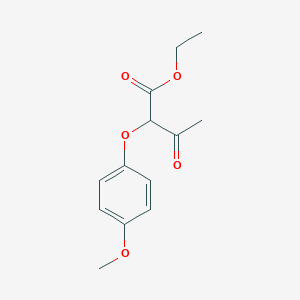

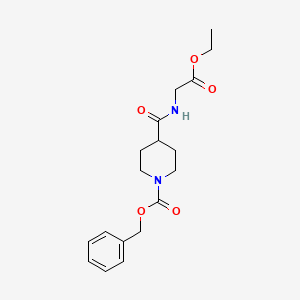

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

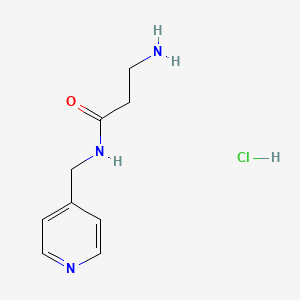

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/structure/B1398356.png)

-methanone hydrochloride](/img/structure/B1398357.png)